Benzyl beta-D-xylobioside
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Overview
Description
Benzyl beta-D-xylobioside is a glycoside compound consisting of a benzyl group attached to a beta-D-xylobiose moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Glycosides like this compound are known for their role in various biochemical processes and their potential as bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl beta-D-xylobioside can be synthesized through enzymatic transglycosylation reactions. One method involves the use of xylanase enzymes from sources such as Aureobasidium pullulans. The reaction typically involves the use of xylan and benzyl alcohol as substrates, with the enzyme facilitating the transfer of the xylobiose unit to the benzyl group .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts in supercritical fluids. For instance, the acetone powder of Aureobasidium pullulans can be used in supercritical carbon dioxide or fluoroform to achieve high yields of the desired glycoside .
Chemical Reactions Analysis
Types of Reactions: Benzyl beta-D-xylobioside undergoes various chemical reactions, including hydrolysis and transglycosylation. The compound can be hydrolyzed by beta-D-xylosidase enzymes, which cleave the glycosidic bond to release the constituent sugars .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-D-xylosidase from Selenomonas ruminantium.
Transglycosylation: Enzymatic transglycosylation using xylanase enzymes in the presence of benzyl alcohol.
Major Products Formed:
Hydrolysis: Produces benzyl alcohol and beta-D-xylobiose.
Transglycosylation: Produces this compound from xylan and benzyl alcohol.
Scientific Research Applications
Benzyl beta-D-xylobioside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in biological processes involving glycosides.
Medicine: Explored for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of bio-based surfactants and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzyl beta-D-xylobioside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. Beta-D-xylosidase enzymes, for example, act on this compound by hydrolyzing the glycosidic bond, releasing the constituent sugars. The molecular targets include the active sites of these enzymes, where catalysis occurs through an inversion mechanism .
Comparison with Similar Compounds
Benzyl beta-primeveroside: A glycoside with a similar structure but different sugar moieties.
4-Nitrophenyl beta-D-xylopyranoside: Another glycoside used in enzymatic studies.
Uniqueness: Benzyl beta-D-xylobioside is unique due to its specific glycosidic linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its synthesis and reactions are well-studied, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24O9 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O9/c18-10-7-24-17(14(21)12(10)19)26-11-8-25-16(15(22)13(11)20)23-6-9-4-2-1-3-5-9/h1-5,10-22H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17+/m1/s1 |
InChI Key |
COVJUVXXRSHKFY-NKFCZLKDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OCC3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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